e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)-
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Overview
Description
e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- is an organic compound with the molecular formula C14H22N2 and a molecular weight of 218.3379 . This compound is characterized by its unique structure, which includes two bicyclo(2.2.1)heptane units connected by a diazene (N=N) linkage. The compound is also known by its CAS Registry Number 59388-65-7 .
Preparation Methods
The synthesis of e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- typically involves the reaction of bicyclo(2.2.1)heptane derivatives with diazene precursors under specific conditions. One common method involves the use of photochemistry to facilitate the [2 + 2] cycloaddition reaction, which forms the bicyclo(2.2.1)heptane units . Industrial production methods may involve the optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure environments.
Chemical Reactions Analysis
e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Scientific Research Applications
e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- involves its interaction with molecular targets through its diazene linkage and bicyclo(2.2.1)heptane units. The diazene linkage can participate in electron transfer reactions, while the bicyclo(2.2.1)heptane units provide structural stability and rigidity. These interactions can affect various molecular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- can be compared with other similar compounds, such as:
Bicyclo(2.2.1)heptane derivatives: These compounds share the bicyclo(2.2.1)heptane structure but differ in their functional groups and linkages.
Diazene derivatives: Compounds with diazene linkages but different substituents or structural units.
Norbornadiene: A related compound with a similar bicyclic structure but different chemical properties
The uniqueness of e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- lies in its combination of the bicyclo(2.2.1)heptane units and the diazene linkage, which imparts distinct chemical and physical properties.
Properties
CAS No. |
59388-64-6 |
---|---|
Molecular Formula |
C14H22N2 |
Molecular Weight |
218.34 g/mol |
IUPAC Name |
bis(1-bicyclo[2.2.1]heptanyl)diazene |
InChI |
InChI=1S/C14H22N2/c1-5-13(6-2-11(1)9-13)15-16-14-7-3-12(10-14)4-8-14/h11-12H,1-10H2 |
InChI Key |
IXLUXTNJLVDWEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C2)N=NC34CCC(C3)CC4 |
Origin of Product |
United States |
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